N1-Isopropyl vs. N1-Methyl Substitution: Steric Bulk and Lipophilicity Comparison
The N1-isopropyl group in CAS 1864064-38-9 provides quantifiably greater steric bulk and lipophilicity compared to the simplest commercially available analog 5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride (CAS 1864015-04-2). ChemSpider-predicted data indicate an AlogP increase of approximately 0.7–0.9 log units moving from N1-methyl to N1-isopropyl on the pyrazolo[3,4-b]pyridine core ; a similar shift is confirmed by experimental logP values of matched N1-methyl vs. N1-isopropyl pyrazolo[3,4-b]pyridine-5-carbonitriles reported in the Enamine building-block catalog . This difference corresponds to a roughly 5–8 fold increase in octanol-water partition coefficient, directly impacting membrane permeability and metabolic clearance rates in derived lead molecules.
| Evidence Dimension | Predicted/experimental logP (lipophilicity) for N1-substituted pyrazolo[3,4-b]pyridines |
|---|---|
| Target Compound Data | AlogP ≈ 2.8–3.1 (calculated for N1-isopropyl C5-chloromethyl scaffold) |
| Comparator Or Baseline | N1-methyl analog 5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine: AlogP ≈ 1.9–2.2 |
| Quantified Difference | ΔlogP ≈ +0.7 to +0.9 units |
| Conditions | Computational prediction (AlogP; ACD/Labs or ChemSpider engine) and experimental logP determination for matched pyrazolo[3,4-b]pyridine-5-carbonitrile pairs |
Why This Matters
A quantifiable logP difference of ~0.8 units between N1-isopropyl and N1-methyl analogs alters the predicted oral absorption and blood-brain barrier penetration of any lead compound derived from this scaffold, making generic substitution chemically indefensible in CNS or oral drug programs.
